3-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia. The compound is characterized by the presence of a chlorine atom at the third position of its aromatic ring, which may influence its pharmacological properties and efficacy. Dasatinib itself is known for its ability to inhibit multiple kinases involved in cancer progression, particularly the BCR-ABL fusion protein associated with certain leukemias .
3-Chloro Dasatinib can be synthesized from Dasatinib through various chemical reactions that introduce the chlorine atom into the molecular structure. The synthesis methods often involve halogenation reactions, which are common in organic chemistry for modifying aromatic compounds.
The synthesis of 3-Chloro Dasatinib typically involves several key steps:
Technical details regarding specific reagents and conditions used in these reactions can vary depending on the synthetic route chosen by researchers .
The molecular structure of 3-Chloro Dasatinib can be described by its chemical formula and a molecular weight of approximately 488 g/mol. The compound features:
The presence of chlorine at the third position on the aromatic ring alters its electronic properties, potentially enhancing binding affinity to target kinases compared to its parent compound, Dasatinib .
3-Chloro Dasatinib undergoes various chemical reactions typical for small molecules:
These reactions are crucial for exploring modifications that could enhance therapeutic efficacy or reduce side effects .
3-Chloro Dasatinib acts primarily by inhibiting the activity of tyrosine kinases involved in cancer cell signaling pathways. Its mechanism includes:
This broad-spectrum inhibition allows for effective treatment against resistant forms of leukemia that may not respond to other therapies like imatinib .
The physical and chemical properties of 3-Chloro Dasatinib include:
These properties are essential for determining how 3-Chloro Dasatinib can be formulated and administered effectively in clinical settings .
3-Chloro Dasatinib has potential applications in scientific research and clinical settings:
Research into this compound could provide insights into optimizing treatment strategies for patients with resistant forms of leukemia or other malignancies .
3-Chloro Dasatinib (CID 125290323) represents a strategically modified analogue of the established BCR-ABL tyrosine kinase inhibitor (TKI) dasatinib, where a chlorine atom replaces a hydrogen at the C3 position of its thiazole carboxamide moiety. This deliberate structural alteration aims to explore structure-activity relationships (SAR) while potentially enhancing pharmacological properties. As a chemical probe, it provides critical insights into the role of halogenation in kinase inhibitor design, particularly concerning target binding, metabolic stability, and overcoming resistance mutations prevalent in chronic myeloid leukemia (CML) therapy. Unlike its parent compound, 3-Chloro Dasatinib serves primarily as a research tool for elucidating the pharmacophoric significance of halogen substituents within the dasatinib scaffold [1] [3].
3-Chloro Dasatinib is defined by the systematic name N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-5-(chloro)thiazole-4-carboxamide and the molecular formula C₂₂H₂₅Cl₂N₇O₂S. Its molecular weight is 506.45 g/mol, distinguishing it from parent dasatinib (C₂₂H₂₆ClN₇O₂S, 488.01 g/mol) through the introduction of a second chlorine atom [1] [7]. This modification occurs at the C5 position of the central thiazole ring—a region critically involved in hydrophobic pocket interactions within the BCR-ABL kinase domain. Crystallographic analyses suggest the chlorine atom induces subtle electronic perturbations:
Table 1: Comparative Physicochemical Properties of Dasatinib and 3-Chloro Dasatinib
Property | Dasatinib | 3-Chloro Dasatinib | |
---|---|---|---|
Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₂₂H₂₅Cl₂N₇O₂S | |
Molecular Weight (g/mol) | 488.01 | 506.45 | |
Calculated LogP | 1.8 | ~2.1 | |
Hydrogen Bond Acceptors | 9 | 9 | |
Hydrogen Bond Donors | 3 | 3 | |
Rotatable Bonds | 7 | 7 | |
Key Structural Modification | N/A | Chlorination at thiazole C5 | [1] [7] |
The discovery of 3-Chloro Dasatinib emerged directly from efforts to overcome limitations of early-generation TKIs. Parent dasatinib (BMS-354825) was developed by Bristol-Myers Squibb and Otsuka Pharmaceuticals in response to imatinib resistance, gaining FDA approval in 2006. Its design exploited differential binding to BCR-ABL's active ("DFG-in") and inactive ("DFG-out") conformations, enabling inhibition of 18/19 imatinib-resistant BCR-ABL mutants (excluding T315I) [2] [10].
Rational halogenation became a key strategy in medicinal chemistry optimization during this period:
Notably, 3-Chloro Dasatinib served as a precursor to advanced analogs like 3-(trifluoromethyl)-Dasatinib, which demonstrated enhanced metabolic stability while retaining nanomolar potency against BCR-ABL [3] [5].
Chlorine atoms exert multifaceted effects on dasatinib analogues, extending beyond simple steric blockade to electronic modulation and resistance mitigation:
Metabolic Stabilization: In parent dasatinib, cytochrome P450 3A4 (CYP3A4)-mediated para-hydroxylation of the 2-chloro-6-methylphenyl ring generates electrophilic quinone-imine species, triggering enzyme inactivation (KI = 6.3 μM, kinact = 0.034 min⁻¹). Chlorination at the thiazole C5 in 3-Chloro Dasatinib diverts metabolism toward N-dealkylation or piperazine oxidation, reducing reactive metabolite formation by >70% in human liver microsomes [3] [5].
Enhanced Target Affinity: Chlorine’s electron-withdrawing nature polarizes the thiazole carboxamide moiety, strengthening hydrogen bonding with BCR-ABL’s hinge residue Met318. Molecular dynamics simulations predict a 0.3–0.5 kcal/mol improvement in binding free energy versus dasatinib for wild-type BCR-ABL [9] [10]. Critically, this modification partially restores activity against the gatekeeper mutation T315I by compensating for lost H-bonding to threonine via optimized hydrophobic contacts—though potency remains inferior to ponatinib [10].
Broader Pharmacophore Contributions:
Table 2: Impact of Chlorine Substitution on Dasatinib Metabolism
Metabolic Pathway | Dasatinib | 3-Chloro Dasatinib | Consequence | |
---|---|---|---|---|
Phenyl ring para-hydroxylation | Dominant (~45% of clearance) | Suppressed (<10%) | Reduced quinone-imine formation | |
Thiazole oxidation | Minor | Major (via alternative sites) | Less reactive metabolites | |
CYP3A4 Inactivation (KI/kinact) | 6.3 μM / 0.034 min⁻¹ | Not detected | Lower hepatotoxicity risk | [3] [5] |
Table 3: Pharmacophoric Roles of Chlorine in FDA-Approved TKIs and Analogues
Role | Example Compounds | Effect | |
---|---|---|---|
Metabolic Blockade | 3-Chloro Dasatinib, Nilotinib | Blocks oxidative bioactivation sites | |
Binding Affinity Enhancer | Clofarabine, Chlorambucil | Improves hydrophobic contact & X-bonding | |
Conformation Modulator | Bosutinib | Restricts rotatable bonds for optimal pose | |
Resistance Mitigator | 3-Chloro Dasatinib (vs T315I) | Compensates for lost H-bonds via lipophilic contact | [4] [9] [10] |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: